molecular formula C16H25N3O4S B1230134 N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide CAS No. 51489-20-4

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide

Cat. No. B1230134
CAS RN: 51489-20-4
M. Wt: 355.5 g/mol
InChI Key: BYONKIGBXOVRHV-UHFFFAOYSA-N
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Description

“N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide” is a chemical compound with the molecular formula C16H25N3O4S . It has a molecular weight of 355.5g/mol . The compound is canonicalized and has a complexity of 520 .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C16H25N3O4S/c1-4-19-9-5-6-12(19)11-18-16(20)14-10-13(24(21,22)17-2)7-8-15(14)23-3/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,18,20) . The compound has 7 rotatable bonds, 2 hydrogen bond donors, and 6 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 96.1 . It has a heavy atom count of 24 . The compound has 0 defined atom stereocenter count and 1 undefined atom stereocenter count .

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-19-9-5-6-12(19)11-18-16(20)14-10-13(24(21,22)17-2)7-8-15(14)23-3/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYONKIGBXOVRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965814
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide

CAS RN

51489-20-4
Record name DO 710
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051489204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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